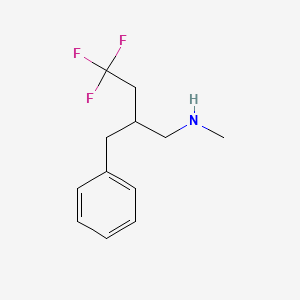

2-benzyl-4,4,4-trifluoro-N-methylbutan-1-amine

Vue d'ensemble

Description

2-Benzyl-4,4,4-trifluoro-N-methylbutan-1-amine, also known as 2-Benzyl-4,4,4-trifluoro-N-methyl-1-butylamine, is a fluorinated amine that is used in organic synthesis and has a wide range of applications in the scientific field. It is a colorless liquid at room temperature and has a boiling point of 145 °C. It is soluble in water, and its solubility in organic solvents such as ethanol and acetone is very low. This compound has a wide range of uses in the scientific field, including in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological experiments.

Applications De Recherche Scientifique

Selective Catalytic Reduction Using CO

The selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO has been an area of intense investigation. This process is vital for the synthesis of a variety of chemicals, highlighting the importance of CO as a reductant in organic synthesis, especially in the reductive carbonylation of nitro aromatics. The advancements in this area have profound implications for the chemical industry, demonstrating a major shift towards understanding the application and mechanistic insights of these reactions (Tafesh & Weiguny, 1996).

Environmental Impacts and Adsorption Behaviors

The study of perfluorinated compounds (PFCs) in the environment, particularly their adsorption behavior on various adsorbents, is crucial for understanding their distribution and fate in aquatic environments. Adsorbents with amine groups show high adsorption capacity for PFCs, indicating the relevance of such studies in environmental science. This research is key to developing effective strategies for PFC removal from water and wastewater, thus protecting aquatic life and human health from potential toxic effects (Du et al., 2014).

Supramolecular Chemistry and Material Science

The synthesis and applications of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry and nanotechnology have been extensively explored. BTAs are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is utilized in a wide range of applications, from polymer processing to biomedical applications, showcasing the versatile nature of BTAs as a supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Organic Synthesis

The role of metalloporphyrin catalysts in the selective functionalization of saturated C-H bonds has seen significant interest. These reactions include hydroxylation, amination, and carbenoid insertion, which are pivotal for biomimetic studies and organic synthesis. Metalloporphyrin-catalyzed reactions offer high selectivity and product turnover, with metal-oxo, -imido, and -carbene complexes playing crucial roles. These findings are instrumental in developing new synthetic methodologies with high efficiency and selectivity (Che et al., 2011).

Transition-Metal-Catalyzed Reductive Amination

Transition-metal-catalyzed reductive amination employing hydrogen as the reducing agent has been reviewed, highlighting its importance in amine synthesis. This process is key for the production of primary, secondary, and tertiary alkyl amines, which are critical in pharmaceuticals, agrochemicals, and materials. The advancements in catalysts, especially those based on earth-abundant metals, underscore the significance of this methodology in organic synthesis and industrial applications (Irrgang & Kempe, 2020).

Propriétés

IUPAC Name |

2-benzyl-4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-16-9-11(8-12(13,14)15)7-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEUUIFBAOXXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

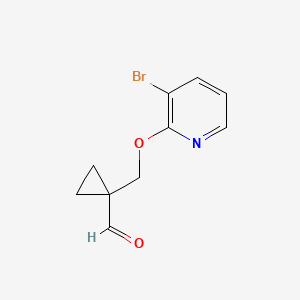

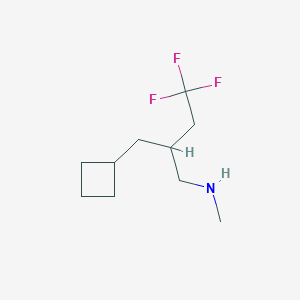

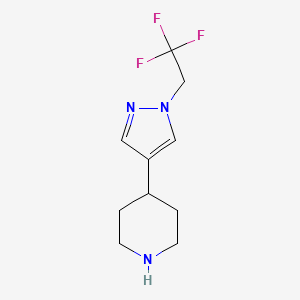

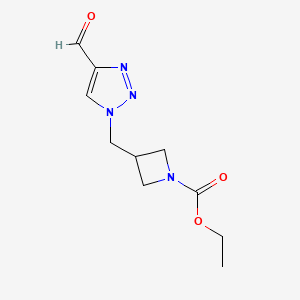

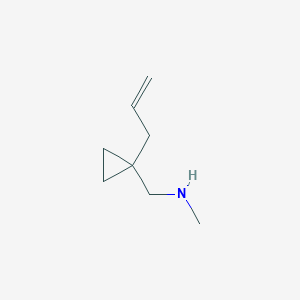

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)

![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)